molecular formula C8H7FO2 B1349350 2-Fluoro-4-methylbenzoic acid CAS No. 7697-23-6

2-Fluoro-4-methylbenzoic acid

Cat. No. B1349350
Key on ui cas rn: 7697-23-6
M. Wt: 154.14 g/mol
InChI Key: ALFWHEYHCZRVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637676B2

Procedure details

2-Fluoro-4-methylbenzoic acid (30.0 g, 195 mmol) was dissolved in MeOH (600 mL, 10 mol), and 12 M HCl (3.2 mL, 39 mmol) was added. The mixture was heated to reflux and stirred for 48 hours, then cooled and concentrated. The recovered material was dried in vacuo for 24 hours to obtain Intermediate (6a) as a white solid that was used without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
HCl
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12]O>>[CH3:12][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Step Two
Name
HCl
Quantity
3.2 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The recovered material was dried in vacuo for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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